8-Bromo-6-fluorochroman-4-one
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Overview
Description
8-Bromo-6-fluorochroman-4-one is a heterocyclic compound with the molecular formula C9H6BrFO2. It belongs to the class of chromanones, which are bicyclic compounds consisting of a benzene ring fused to a dihydropyran ring. The presence of bromine and fluorine atoms in the structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Mechanism of Action
Target of Action
8-Bromo-6-fluorochroman-4-one is a heterobicyclic compound . More research is needed to identify its primary targets and their roles.
Mode of Action
Chromanone, a structurally similar compound, exhibits significant variations in biological activities . It acts as a building block in medicinal chemistry for the isolation, design, and synthesis of novel lead compounds .
Biochemical Pathways
Chromanone, a compound structurally similar to this compound, is associated with diverse biological activities . It shows various biological activities such as anticancer, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, antileishmanial, insecticidal, spasmolytic, analgesic, anti-inflammatory, anticoagulant, estrogenic inhibitor, anti-acetylcholinesterase (AchE) inhibitor, antihuman immunodeficiency virus (HIV), anticonvulsant, antidepressants, anticoronal and antitubercular activity . .
Result of Action
Chromanone derivatives have been used as active compounds in cosmetic preparations for care, improvement, and refreshment of the texture of the skin and hairs, and for treatment of skin as well as hair-related defects like inflammation, allergies, or wound healing process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-6-fluorochroman-4-one typically involves the bromination and fluorination of chroman-4-one derivatives. One common method is the bromination of 6-fluorochroman-4-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to higher purity and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-6-fluorochroman-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The chromanone ring can be oxidized to form chromone derivatives.
Reduction Reactions: The carbonyl group in the chromanone ring can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide, potassium thiolate, or primary amines in the presence of a base like sodium hydride.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Formation of 8-substituted-6-fluorochroman-4-one derivatives.
Oxidation Reactions: Formation of 8-bromo-6-fluorochromone.
Reduction Reactions: Formation of 8-bromo-6-fluorochroman-4-ol.
Scientific Research Applications
8-Bromo-6-fluorochroman-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential as a lead compound in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-8-fluorochroman-4-one
- 8-Bromo-6-fluorochroman
- Chroman-4-one derivatives
Comparison
Compared to other similar compounds, 8-Bromo-6-fluorochroman-4-one is unique due to the specific positioning of the bromine and fluorine atoms, which can influence its reactivity and biological activity. The presence of these halogen atoms can enhance its stability and make it a valuable intermediate in various synthetic and research applications.
Properties
IUPAC Name |
8-bromo-6-fluoro-2,3-dihydrochromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFO2/c10-7-4-5(11)3-6-8(12)1-2-13-9(6)7/h3-4H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLVYCPSTDBXCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C=C(C=C2Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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